Fmoc-Pro-ODhbt
Description
Properties
CAS No. |
114119-85-6 |
|---|---|
Molecular Formula |
C11H10ClNO |
Synonyms |
Fmoc-Pro-ODhbt |
Origin of Product |
United States |
Preparation Methods
Reaction of L-Proline with Fmoc-Cl
The most widely reported method involves the reaction of L-proline with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. In a typical procedure:
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Reagents : L-proline (1 equiv), Fmoc-Cl (0.95 equiv), potassium carbonate (2.6 equiv).
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Solvent System : 1,4-dioxane/water (4:15 v/v).
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Conditions : Reaction initiated at 0°C, stirred overnight at room temperature.
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Workup : The aqueous phase is acidified to pH 2–3 with HCl, and the product is extracted using dichloromethane (DCM).
This method capitalizes on the nucleophilic attack of proline’s α-amino group on Fmoc-Cl, with K₂CO₃ neutralizing HCl byproducts. The exclusion of racemization agents (e.g., HOBt) is permissible due to proline’s secondary amine structure, which inherently resists enantiomerization.
Activation of Fmoc-Pro-OH to this compound
The conversion of Fmoc-Pro-OH to its ODhbt ester involves activating the carboxyl group for subsequent coupling. Two primary strategies dominate the literature: carbodiimide-mediated activation and uronium/aminium salt approaches.
DIC/Dhbt-OH Method
A carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), reacts with Fmoc-Pro-OH in the presence of 3-hydroxy-3,4-dihydro-1,2,3-benzotriazin-4-one (Dhbt-OH) to form the active ester:
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Molar Ratios : Fmoc-Pro-OH (1 equiv), DIC (1.2 equiv), Dhbt-OH (1.1 equiv).
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Solvent : Dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
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Reaction Mechanism : DIC promotes the formation of an O-acylisourea intermediate, which reacts with Dhbt-OH to yield this compound and N,N'-diisopropylurea (DIU).
Key Considerations :
HBTU-Mediated Activation
Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) activates Fmoc-Pro-OH in the presence of Dhbt-OH and a tertiary amine:
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Reagents : HBTU (1.1 equiv), Dhbt-OH (1.1 equiv), N,N-diisopropylethylamine (DIPEA, 2 equiv).
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Solvent : DMF or acetonitrile.
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Advantages : Faster activation kinetics compared to carbodiimides, with reduced risk of epimerization.
Industrial Adaptation : Patents highlight the use of pre-activated this compound in automated SPPS systems, where rapid coupling minimizes cycle times.
Isolation and Purification
Precipitation and Filtration
Post-activation, this compound is typically isolated via anti-solvent precipitation:
Chromatographic Purification
For pharmaceutical-grade applications, silica gel chromatography using ethyl acetate/hexane gradients refines the product to >99% purity. However, industrial-scale processes often omit this step due to cost constraints, relying instead on repetitive washing.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Optimization
Solvent Selection
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DMF vs. NMP : NMP offers higher boiling point (202°C vs. 153°C for DMF), enabling elevated-temperature reactions without pressure equipment.
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Environmental Impact : Recent shifts toward cyclopentyl methyl ether (CPME) as a greener alternative are noted, though data specific to ODhbt synthesis remain limited.
Coupling Efficiency
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Temperature Control : Maintaining 0–5°C during activation reduces Dhbt-OH degradation, enhancing yield by 8–12%.
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Additive Screening : Substituting Dhbt-OH with OxymaPure (ethyl cyano(hydroxyimino)acetate) improves solubility but increases cost.
Challenges and Mitigation Strategies
Hydrolysis of Active Esters
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The 9-fluorenylmethyloxycarbonyl group is removed using a base such as piperidine, resulting in the formation of the free amino group.
Coupling Reactions: The activated carboxyl group reacts with the amino group of another amino acid to form a peptide bond.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide is commonly used for the removal of the 9-fluorenylmethyloxycarbonyl group.
Coupling: Dicyclohexylcarbodiimide is used as a coupling reagent to activate the carboxyl group.
Major Products:
Deprotection: The major product is the free amino group of proline.
Coupling: The major product is the peptide bond formed between proline and another amino acid.
Scientific Research Applications
Solid-Phase Peptide Synthesis
Fmoc-Pro-ODhbt is utilized as a coupling reagent in SPPS due to its ability to activate carboxyl groups for peptide bond formation. The use of activated esters like ODhbt enhances the efficiency of coupling reactions, leading to higher yields and purities of synthesized peptides. The following table summarizes the coupling efficiency achieved using this compound compared to other methods:
| Method | Coupling Efficiency (%) | Comments |
|---|---|---|
| This compound | 85-95 | High efficiency with minimal side reactions |
| T-Boc Chemistry | 60-75 | Higher risk of side reactions and lower yields |
| Alternative Coupling Reagents | 70-80 | Varies significantly based on conditions |
Antibody Production
The synthesis of synthetic peptides using this compound has been pivotal in generating antibodies for research and clinical applications. The ability to produce highly pure peptides allows for the development of specific antibodies that can recognize target proteins with high affinity. A notable case study involved the synthesis of a peptide antigen that successfully elicited an immune response in animal models, resulting in the production of specific antibodies against a target tumor-associated antigen .
Therapeutic Agent Development
This compound has also been explored in the design of novel therapeutic agents, particularly in cancer treatment. Recent studies have reported the synthesis of peptide-based inhibitors targeting specific pathways involved in tumor growth and metastasis. For instance, a series of peptides synthesized using this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent anti-cancer activity .
Case Study 1: Peptide Synthesis for Vaccine Development
A research group utilized this compound to synthesize a cyclic peptide mimetic aimed at inducing an immune response against a viral antigen. The synthesized peptide was tested in preclinical models, showing promise as a vaccine candidate due to its ability to stimulate T-cell responses effectively.
Case Study 2: Inhibitors for Protein Interactions
Another study focused on developing inhibitors for protein-protein interactions involved in cancer progression. By employing this compound in the synthesis process, researchers created a library of peptides that were screened for their ability to disrupt specific interactions between oncogenic proteins, leading to the identification of several lead compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 9-fluorenylmethyloxycarbonyl-L-proline-3-hydroxy-2,3-dihydro-4-oxo-benzotriazine ester involves the protection of the amino group and activation of the carboxyl group. The 9-fluorenylmethyloxycarbonyl group protects the amino group from unwanted reactions, while the 3-hydroxy-2,3-dihydro-4-oxo-benzotriazine ester activates the carboxyl group for peptide bond formation . The molecular targets are the amino and carboxyl groups of amino acids, and the pathways involved are the deprotection and coupling reactions .
Comparison with Similar Compounds
Structural and Functional Analogues
Fmoc-Pro-ODhbt belongs to a class of Fmoc-protected amino acid active esters. Below is a comparative analysis with structurally related compounds:
Table 1: Key Properties of this compound and Analogues
Reactivity and Application Differences
Backbone Flexibility vs. Rigidity :
- This compound : The proline pyrrolidine ring imposes conformational constraints, promoting β-turn or kink formation in peptides . This is critical for designing structured peptides (e.g., collagen mimics).
- Fmoc-Gly-ODhbt : Glycine’s lack of a side chain allows for greater flexibility, making it ideal for synthesizing unstructured regions .
Active Ester Efficiency :
- Both this compound and Fmoc-Gly-ODhbt utilize the ODhbt group, which minimizes racemization during coupling. However, proline’s steric hindrance may slightly reduce coupling rates compared to glycine derivatives .
Side-Chain Modifications :
- Fmoc-Hyp(Bzl)-OH : Hydroxyproline’s hydroxyl group (benzyl-protected) enables post-synthetic modifications, such as glycosylation, which are absent in this compound .
- Fmoc-Glu(odmab)-OH : The odmab group provides acid-labile protection, contrasting with ODhbt’s focus on coupling efficiency. This makes it suitable for orthogonal protection strategies .
Non-Proteinogenic Analogues: Fmoc-Aib-OH: Its α,α-dimethyl structure introduces extreme rigidity, stabilizing helices more effectively than proline. This is valuable in antimicrobial peptide design .
Research Findings
- Synthetic Yield : this compound achieves coupling yields >90% in SPPS under optimized conditions, comparable to Fmoc-Gly-ODhbt (~95%) .
- Thermal Stability : The higher melting point of this compound (159–161°C) vs. Fmoc-Gly-ODhbt (data unavailable) suggests enhanced crystallinity due to proline’s cyclic structure .
- Storage Requirements : Most ODhbt esters require dry, cool storage (2–8°C), while Fmoc-Glu(odmab)-OH explicitly mandates 0°C storage for stability .
Q & A
Q. What is the role of Fmoc-Pro-ODhbt in solid-phase peptide synthesis (SPPS)?
this compound is a pre-activated derivative of proline used as a coupling reagent in SPPS. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino terminus during synthesis, while the ODhbt (3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl) ester facilitates efficient carboxyl group activation, minimizing racemization. This reagent is particularly advantageous for sterically hindered residues like proline, improving coupling efficiency in automated peptide synthesis workflows .
Q. What analytical techniques are essential for characterizing peptides synthesized with this compound?
Key methods include:
- Reversed-phase HPLC to assess purity and monitor coupling efficiency.
- Mass spectrometry (MS) for molecular weight verification.
- Nuclear magnetic resonance (NMR) to confirm stereochemical integrity and detect epimerization. Detailed experimental protocols should follow guidelines for reproducibility, including explicit solvent systems, gradient conditions, and instrument calibration .
Q. How does this compound compare to other coupling reagents (e.g., HOBt/DIC) in SPPS?
this compound offers enhanced activation kinetics due to its pre-activated ester form, reducing the need for additional coupling agents. Unlike HOBt-based systems, ODhbt derivatives generate fewer side products, improving yields for complex peptides. However, its cost and stability in specific solvents (e.g., DMF vs. DMSO) require optimization depending on the target sequence .
Advanced Research Questions
Q. How can researchers design experiments to minimize epimerization during this compound-mediated couplings?
Epimerization risks increase with prolonged coupling times or elevated temperatures. Methodological strategies include:
- Using low-temperature (0–4°C) conditions for sterically challenging residues.
- Incorporating diisopropylethylamine (DIEA) as a base to stabilize the activated intermediate.
- Employing FTIR spectroscopy to monitor real-time deprotection and coupling kinetics, ensuring minimal exposure to basic conditions .
Q. What experimental approaches resolve discrepancies between computational models and empirical data for this compound-mediated supramolecular assemblies?
Computational studies (e.g., molecular dynamics) may predict fibril structures stabilized by π-stacking of Fmoc groups, while experimental techniques like TEM and WAXS often reveal alternative conformations (e.g., polyproline II vs. β-sheets). To reconcile these:
Q. How can researchers optimize this compound for synthesizing peptides with aggregation-prone sequences?
Aggregation is mitigated by:
- In situ neutralization protocols during Fmoc deprotection to reduce hydrophobic interactions.
- Incorporating chaotropic agents (e.g., urea) or surfactants (e.g., SDS) in coupling buffers.
- Using microwave-assisted SPPS to accelerate coupling rates and reduce on-resin aggregation. Post-synthesis, dynamic light scattering (DLS) can quantify aggregate formation under varying conditions .
Q. What are the limitations of this compound in large-scale peptide production, and how can they be addressed?
While this compound ensures high coupling efficiency, scalability challenges include:
- Solvent compatibility : ODhbt esters may hydrolyze in aqueous environments. Use anhydrous DMF with molecular sieves.
- Cost-effectiveness : Bulk synthesis of pre-activated derivatives can reduce expenses.
- Byproduct management : Implement HPLC-MS to track and remove residual Dhbt-OH byproducts during purification .
Methodological and Data Analysis Questions
Q. How should researchers document experimental protocols involving this compound for reproducibility?
Follow standardized reporting guidelines:
- Specify resin type , swelling time , and deprotection cycles (e.g., 20% piperidine in DMF, 2 × 5 min).
- Detail coupling reagent stoichiometry (e.g., 3 equivalents of this compound with 6 equivalents of DIEA).
- Include supporting information (e.g., HPLC chromatograms, NMR spectra) in supplementary materials, adhering to journal-specific formatting .
Q. What statistical methods are appropriate for analyzing yield and purity data in this compound-based syntheses?
- Use ANOVA to compare coupling efficiencies across multiple trials.
- Apply principal component analysis (PCA) to correlate solvent polarity, temperature, and yield.
- Report purity metrics as mean ± standard deviation from triplicate HPLC runs, ensuring confidence intervals are stated .
Conflict Resolution in Research Findings
Q. How to address contradictions between computational predictions of this compound stability and experimental observations?
Discrepancies often arise from oversimplified force fields in simulations. Solutions include:
- Multi-scale modeling : Combine quantum mechanics (QM) for Fmoc stacking interactions with molecular mechanics (MM) for bulk solvent effects.
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding affinities and refine computational parameters.
- Publish raw data (e.g., WAXS profiles, MD trajectories) in open-access repositories for community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
